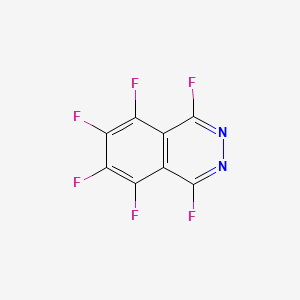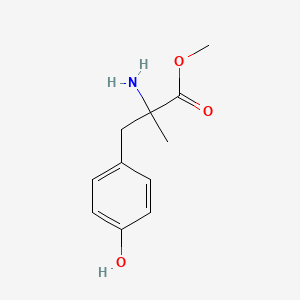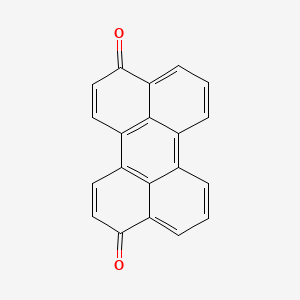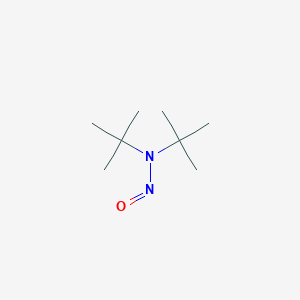
N-Nitroso-ditertbutylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Nitroso-ditertbutylamine is a chemical compound with the molecular formula C8H18N2O It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (-N=O) attached to an amine
準備方法
Synthetic Routes and Reaction Conditions
N-Nitroso-ditertbutylamine can be synthesized through the nitrosation of secondary amines. One efficient method involves using tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields . The reaction typically involves mixing the secondary amine with tert-butyl nitrite at ambient temperature, leading to the formation of the nitrosamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of tert-butyl nitrite as a nitrosating agent is common due to its efficiency and stability under industrial conditions .
化学反応の分析
Types of Reactions
N-Nitroso-ditertbutylamine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amines depending on the reagents used.
科学的研究の応用
N-Nitroso-ditertbutylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other nitrosamines and related compounds.
Biology: Studied for its potential biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying nitrosamine-related carcinogenicity.
Industry: Used in the production of rubber and other industrial materials where nitrosamines are required.
作用機序
The mechanism of action of N-Nitroso-ditertbutylamine involves the interaction of the nitroso group with various molecular targets. The nitroso group can form reactive intermediates that interact with nucleophiles, leading to the formation of covalent bonds with biomolecules. This can result in the modification of proteins, DNA, and other cellular components, potentially leading to biological effects such as mutagenicity and carcinogenicity .
類似化合物との比較
Similar Compounds
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosodiisopropylamine
- N-Nitrosodipropylamine
- N-Nitrosodibutylamine
- N-Nitrosopiperidine
- N-Nitrosopyrrolidine
- N-Nitrosomorpholine
Uniqueness
N-Nitroso-ditertbutylamine is unique due to its specific structure, which includes two tert-butyl groups. This structural feature influences its reactivity and stability compared to other nitrosamines. The presence of bulky tert-butyl groups can also affect its interactions with biological molecules and its overall chemical behavior .
特性
分子式 |
C8H18N2O |
|---|---|
分子量 |
158.24 g/mol |
IUPAC名 |
N,N-ditert-butylnitrous amide |
InChI |
InChI=1S/C8H18N2O/c1-7(2,3)10(9-11)8(4,5)6/h1-6H3 |
InChIキー |
TXXLGIQMTZNKPY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N(C(C)(C)C)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B13421885.png)

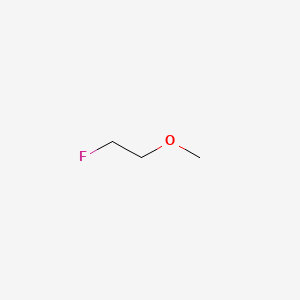
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)
